

Early Preclinical Research on Cinaciguat Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Cinaciguat hydrochloride*

Cat. No.: *B606695*

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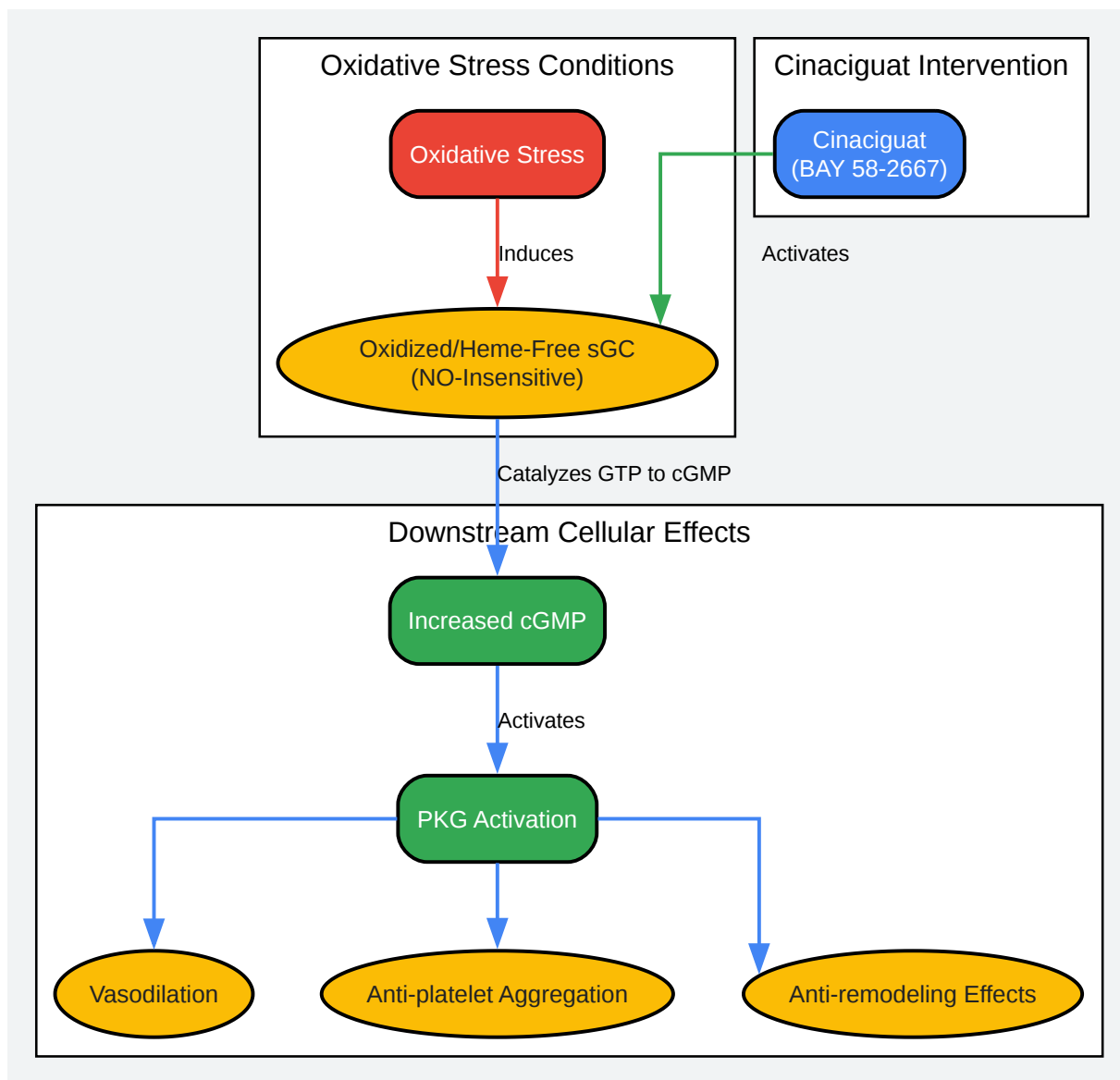
For Researchers, Scientists, and Drug Development Professionals

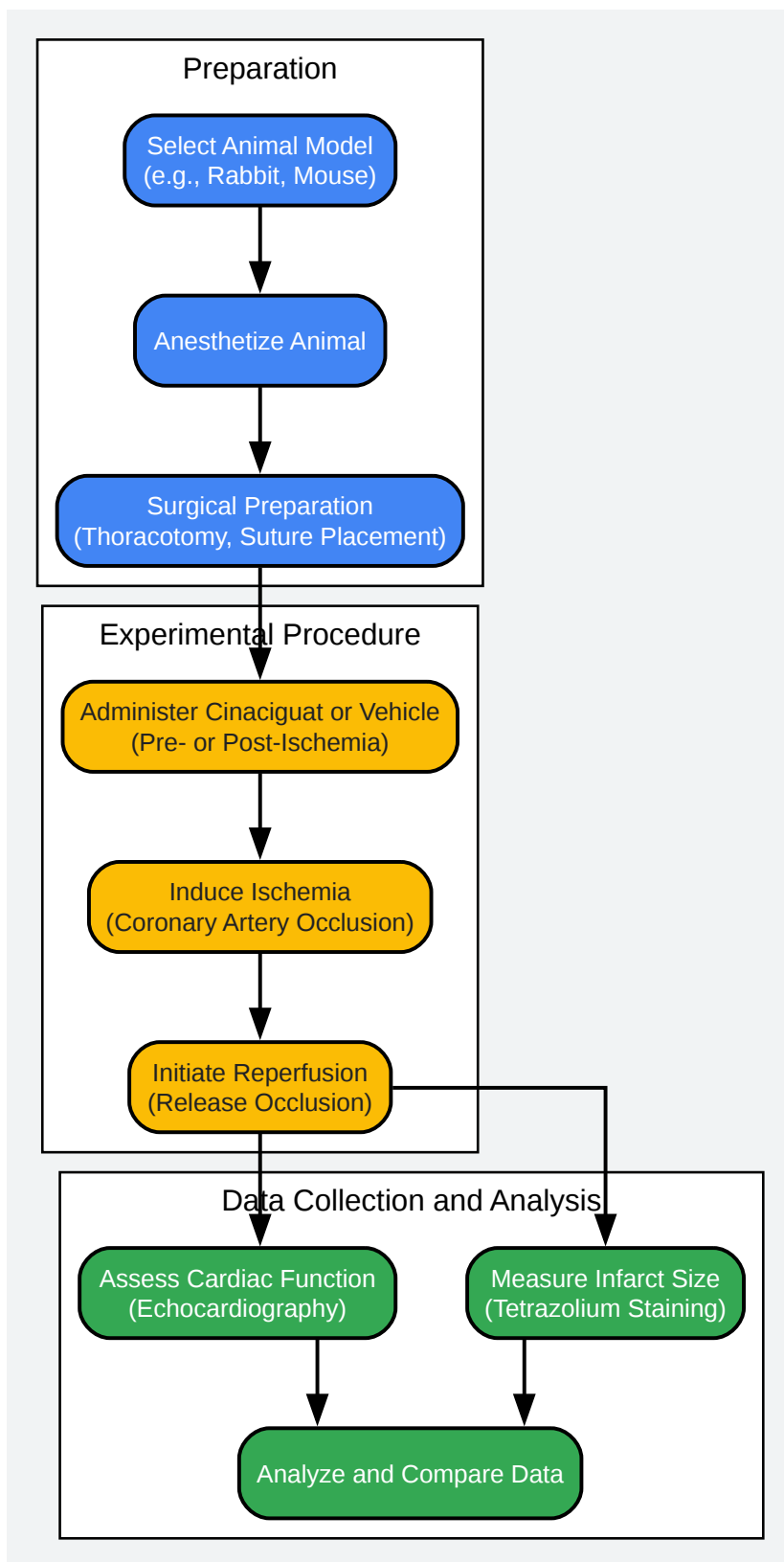
This technical guide provides an in-depth overview of the early preclinical research on **Cinaciguat hydrochloride** (BAY 58-2667), a novel soluble guanylate cyclase (sGC) activator. Cinaciguat has been investigated for its potential therapeutic applications in various cardiovascular diseases, including heart failure, ischemia/reperfusion injury, and pulmonary hypertension. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Cinaciguat is a nitric oxide (NO)-independent activator of sGC, the primary receptor for NO.^[1] Under conditions of oxidative stress, the heme moiety of sGC can become oxidized or lost, rendering the enzyme insensitive to NO.^{[1][2]} Cinaciguat preferentially targets and activates this NO-insensitive, oxidized/heme-free form of sGC, restoring the production of cyclic guanosine monophosphate (cGMP).^{[2][3]} The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), leading to a cascade of downstream effects, including vasodilation, inhibition of platelet aggregation, and antiremodeling properties.^{[1][4]}

Signaling Pathway of Cinaciguat





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